Bis(4-methyl-3-nitrophenyl)diazene 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNJGNHOMJIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031802 | |
| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5679-89-0 | |
| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Bis 4 Methyl 3 Nitrophenyl Diazene 1 Oxide
Reactions Involving the Azoxy Group
The azoxy moiety (-N=N(O)-) is the most characteristic functional group in the molecule and a primary site of reactivity. Its reactions typically involve reduction or acid-catalyzed rearrangement.
The azoxy group can be systematically reduced to corresponding azo, hydrazo, and amine compounds. The final product is dependent on the choice of reducing agent and reaction conditions.
Deoxygenation to Azo Compound: The initial step in the reduction of an azoxy compound is the removal of the N-oxide oxygen to form the corresponding azo derivative, Bis(4-methyl-3-nitrophenyl)diazene. This deoxygenation can be achieved using various reagents. Mild and efficient methods for this transformation in related azoxybenzenes include the use of Lewis acids such as zinc triflate (Zn(OTf)₂) or copper(II) triflate (Cu(OTf)₂). organic-chemistry.org Other Lewis acids like titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) have also been shown to effect the deoxygenation of azoxybenzene (B3421426) to azobenzene (B91143). researchgate.net Catalytic hydrogenation can also be controlled to stop at the azo stage. For instance, studies on the hydrogenation of nitroarenes have shown that the intermediate azoxy compound can be further hydrogenated to the azo compound by managing the reaction time. researchgate.net
Hydrogenation to Hydrazo and Amine Compounds: Once the azo compound is formed, further reduction of the nitrogen-nitrogen double bond yields a hydrazo derivative (containing an -NH-NH- linkage). Subsequent cleavage of the nitrogen-nitrogen single bond produces the corresponding aniline (B41778). The complete hydrogenative cleavage of azo compounds to their constituent amines is a crucial transformation. sci-hub.se This process can be catalyzed by various transition metal complexes, such as those based on manganese. sci-hub.se A range of systems, including Fe/CaCl₂, can facilitate the reductive cleavage of azo compounds via transfer hydrogenation. organic-chemistry.org
The sequential hydrogenation pathway can be summarized as follows:
| Starting Material | Reagent/Condition | Intermediate 1 | Intermediate 2 | Final Product |
| Azoxy Compound | Mild Deoxygenation (e.g., Zn(OTf)₂) | Azo Compound | - | - |
| Azoxy Compound | Controlled Catalytic Hydrogenation | Azo Compound | Hydrazo Compound | - |
| Azoxy Compound | Strong Catalytic Hydrogenation (e.g., Mn-pincer complex, H₂) | Azo Compound | Hydrazo Compound | Aniline Derivative |
Under strong acidic conditions, azoxybenzenes undergo a characteristic isomerization known as the Wallach rearrangement. This reaction converts an aromatic azoxy compound into a hydroxyazobenzene. wikipedia.org The process is promoted by strong acids, such as concentrated sulfuric acid, and typically results in the introduction of a hydroxyl group at the para position of one of the aromatic rings. wikipedia.orgchemeurope.com
The mechanism is understood to involve the double protonation of the azoxy oxygen, followed by the loss of water to form a dicationic intermediate. wikipedia.orgchemeurope.com This highly electrophilic species is then attacked by a nucleophile from the medium (such as HSO₄⁻), and subsequent hydrolysis yields the phenolic product. wikipedia.org Isotopic labeling experiments have confirmed that the oxygen atom in the final hydroxyl group originates from the solvent, not from the azoxy group itself. wikipedia.orgchemeurope.com
For unsymmetrically substituted azoxybenzenes, the site of hydroxylation is influenced by the substituents. In a study of 3-methyl-3'-nitro-azoxybenzene, a close analog of the title compound, the Wallach rearrangement resulted in the hydroxyl group being introduced onto the benzene (B151609) ring adjacent to the trivalent nitrogen (the nitrogen atom not bearing the oxide). researchgate.netcdnsciencepub.com Applying this precedent to Bis(4-methyl-3-nitrophenyl)diazene 1-oxide, the expected major product would be 2-hydroxy-5-methyl-4'-(4-methyl-3-nitrophenylazo)-nitrobenzene.
Derivatization and Functionalization Strategies
The reactivity of the aromatic rings and their substituents provides pathways for further derivatization of the molecule.
The susceptibility of the aromatic rings to electrophilic substitution is heavily influenced by the electronic nature of the attached groups. Substituents that donate electron density to the ring enhance its nucleophilicity, making it more reactive towards electrophiles ("activating"), while electron-withdrawing groups have the opposite effect ("deactivating"). lumenlearning.comlibretexts.org
In this compound, each ring bears a methyl group and a nitro group.
Methyl Group (-CH₃): This is an electron-donating group that activates the aromatic ring, increasing its reactivity relative to benzene. It directs incoming electrophiles to the ortho and para positions. libretexts.orgvaia.com
Nitro Group (-NO₂): This is a powerful electron-withdrawing group that strongly deactivates the ring, making electrophilic substitution much slower. It directs incoming electrophiles to the meta position. lumenlearning.com
Azoxy Group (-N=N(O)Ar): This group is generally considered to be deactivating towards electrophilic substitution.
| Substituent Group | Electronic Effect | Ring Reactivity | Directing Effect |
| Methyl (-CH₃) | Electron-Donating (Inductive) | Activating | Ortho, Para |
| Nitro (-NO₂) | Electron-Withdrawing (Resonance & Inductive) | Deactivating | Meta |
| Azoxy (-N=N(O)Ar) | Electron-Withdrawing | Deactivating | Complex |
The methyl groups on the aromatic rings are themselves sites for potential chemical modification. In related nitrotoluene compounds, the methyl substituent can undergo oxidation or halogenation.
Oxidation: Depending on the reaction conditions, the oxidation of the methyl group on 4-nitrotoluene (B166481) can yield various products, including 4-nitrobenzaldehyde (B150856) (often as its diacetate derivative if acetic anhydride (B1165640) is present), 4-nitrobenzoic acid, or the dimerized product 4,4'-dinitrobibenzyl. wikipedia.org The competition between the oxidation of the methyl group and the aromatic ring has been a subject of study. researchgate.net
Halogenation: Under free-radical conditions, treatment of 4-nitrotoluene with bromine can lead to the formation of 4-nitrobenzyl bromide, indicating that the benzylic protons of the methyl group are reactive. wikipedia.org
These reactions suggest that the methyl groups in this compound could be selectively converted into aldehydes, carboxylic acids, or benzylic halides, providing handles for further functionalization.
Intermolecular Reactions and Coupling
The functional groups within this compound can participate in intermolecular reactions to build larger, more complex molecular architectures. One significant strategy involves the transformation of the existing nitro or azoxy groups into functionalities suitable for coupling reactions.
For example, the complete reduction of the azoxy and nitro groups would yield the corresponding tetra-amine. Aromatic amines are foundational precursors in the synthesis of azo dyes. imrpress.com Through a diazotization reaction (treatment with nitrous acid), the primary amine groups can be converted into diazonium salts. These electrophilic intermediates can then react with electron-rich aromatic compounds (a process known as azo coupling) to form new azo linkages, effectively creating larger, conjugated systems. imrpress.comjchemrev.com
Furthermore, modern catalytic methods enable direct C-H functionalization of the aromatic rings. A notable example for the azoxybenzene core is a palladium-catalyzed ortho-acylation reaction with α-oxocarboxylic acids, which forges a new carbon-carbon bond directly on the aromatic ring. researchgate.net Such intermolecular coupling strategies open avenues for constructing novel materials and complex organic molecules from the azoxybenzene scaffold.
Oxidative Coupling Reactions
Oxidative coupling reactions typically involve the formation of a new bond between two molecular units through an oxidative process. In the context of azoxy compounds like this compound, this could theoretically involve reactions at the aromatic rings or the azoxy moiety itself. However, the existing literature on the reactivity of aromatic azoxy compounds does not prominently feature their use as substrates in oxidative coupling reactions. Instead, the focus is often on the synthesis of azoxyarenes via the oxidative coupling of anilines or the reductive coupling of nitroaromatics.
The presence of the electron-withdrawing nitro groups and the N-oxide functionality in this compound deactivates the aromatic rings towards electrophilic attack, which is often a key step in oxidative coupling pathways. Conversely, the molecule is already in a relatively high oxidation state, making it more likely to act as an oxidant rather than a substrate for further oxidative coupling.
One related transformation is the photochemical Wallach rearrangement, which can be initiated by UV irradiation. While not a direct oxidative coupling, this reaction involves the rearrangement of the azoxy linkage to form a hydroxyazo compound. chemrxiv.org In some cases, photochemical conditions can also lead to homocoupling of nitroarenes to form azoxybenzenes. chemrxiv.org
Table 1: Plausible Reactants and Products in Related Oxidative Transformations
| Reactant System | Oxidizing Conditions/Reagents | Major Product Type |
| Substituted Anilines | Air, Metal Catalysts (e.g., Cu, Mn) | Symmetrical or Unsymmetrical Azoxybenzenes |
| Nitroarenes | Reductive Coupling Conditions | Azoxybenzenes |
| Aromatic Azoxybenzenes | Strong Acids (e.g., H₂SO₄) | p-Hydroxyazobenzenes (Wallach Rearrangement) |
| Nitroarenes | Photochemical Irradiation | Azoxybenzenes |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions in related systems)
The azoxy group can be considered a 1,3-dipole, making it a potential participant in 1,3-dipolar cycloaddition reactions. mdpi.com This type of reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. mdpi.com However, 1,3-dipolar cycloadditions involving the azoxy moiety of azoxyarenes are reported to be rare. ontosight.ai
The reactivity of a 1,3-dipole in a cycloaddition reaction is governed by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the other reactant), or vice versa. organic-chemistry.org For an azoxy compound to react efficiently, there must be a favorable energy match between its frontier orbitals and those of a suitable dipolarophile, such as an alkene or alkyne. organic-chemistry.org
The presence of strongly electron-withdrawing nitro groups on the phenyl rings of this compound would significantly lower the energy of both its HOMO and LUMO. This electronic modification could potentially alter its reactivity in cycloaddition reactions compared to unsubstituted azoxybenzene, possibly favoring reactions with electron-rich dipolarophiles.
While specific examples with this compound are not documented, related N-oxide systems, such as nitrones, readily undergo 1,3-dipolar cycloadditions with a wide variety of dipolarophiles to form isoxazolidine (B1194047) derivatives. researchgate.netyoutube.com This suggests that under the right conditions and with a suitable dipolarophile, the azoxy group could potentially undergo similar transformations.
Table 2: General Scheme of 1,3-Dipolar Cycloaddition with a Generic Azoxyarene
| 1,3-Dipole | Dipolarophile | Product |
| Ar-N=N⁺(-O⁻)-Ar' | Alkene (R-CH=CH-R') | 1,2,4-Oxadiazolidine derivative |
| Ar-N=N⁺(-O⁻)-Ar' | Alkyne (R-C≡C-R') | Dihydro-1,2,4-oxadiazole derivative |
Reactions with Nucleophiles and Electrophiles in Related N-Oxide Systems
The reactivity of this compound towards nucleophiles and electrophiles is influenced by the combined electronic effects of the N-oxide group and the nitro substituents.
Reactions with Nucleophiles:
The N-oxide functionality, in conjunction with the strongly electron-withdrawing nitro groups, renders the aromatic rings electron-deficient. This is particularly pronounced at the positions ortho and para to the azoxy linkage. The positive charge on the nitrogen atom of the N-oxide can be delocalized onto these positions, making them susceptible to nucleophilic aromatic substitution (SNAr).
In related heterocyclic N-oxide systems like pyridine (B92270) N-oxides, the ring is activated towards nucleophilic attack at the 2- and 4-positions. ontosight.ai Similarly, aromatic rings bearing nitro groups are classic substrates for SNAr reactions. Therefore, it is highly probable that this compound would react with strong nucleophiles, leading to the displacement of one of the nitro groups or other suitable leaving groups if present.
The N-oxide oxygen itself can also act as a nucleophile, attacking electrophilic species. ontosight.aiorganic-chemistry.org
Reactions with Electrophiles:
The aromatic rings of this compound are strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the azoxy and nitro groups. Electrophilic attack on the aromatic rings would be significantly slower than on benzene.
However, the oxygen atom of the N-oxide is a site of high electron density and is susceptible to attack by electrophiles. ontosight.aiorganic-chemistry.org Protonation or alkylation at the N-oxide oxygen can occur, which would further activate the aromatic rings towards nucleophilic attack.
A characteristic reaction of azoxybenzenes in the presence of strong electrophiles (strong acids) is the Wallach rearrangement, where protonation of the azoxy oxygen is the initial step, leading to the formation of a p-hydroxyazo compound. ontosight.ai Given the structure of this compound, it is plausible that it would undergo a similar rearrangement under strongly acidic conditions.
Table 3: Predicted Reactivity towards Nucleophiles and Electrophiles
| Reagent Type | Potential Reaction Site | Expected Product Type |
| Strong Nucleophile (e.g., RO⁻, RNH₂) | Aromatic ring (ortho/para to azoxy) | SNAr product (displacement of a nitro group) |
| Strong Electrophile (e.g., H⁺, R⁺) | N-oxide oxygen | O-protonated/alkylated species, Wallach rearrangement product |
Structural Analysis and Stereochemical Aspects of Bis 4 Methyl 3 Nitrophenyl Diazene 1 Oxide
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in determining the structure of a molecule like Bis(4-methyl-3-nitrophenyl)diazene 1-oxide. By analyzing the interaction of the molecule with electromagnetic radiation, invaluable information about its electronic structure, functional groups, and atomic arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons and the methyl protons. Due to the asymmetry of the azoxy group and the substitution pattern on the two phenyl rings, the aromatic region would likely display a complex set of multiplets. The protons on the two rings are in different chemical environments, leading to separate signals. The methyl (CH₃) groups would appear as singlet peaks, likely in the upfield region of the spectrum. The integration of these signals would confirm the presence of 12 protons in the molecule.
¹³C NMR: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Separate signals would be expected for the methyl carbons, the aromatic carbons directly bonded to the nitro and methyl groups, the carbons bonded to the diazene (B1210634) nitrogen atoms, and the remaining aromatic carbons. The electron-withdrawing effect of the nitro groups would cause a downfield shift for the carbons attached to them.
¹⁴N NMR: ¹⁴N NMR spectroscopy could provide direct information about the chemical environment of the four nitrogen atoms in the molecule: two in the nitro groups and two in the central azoxy bridge. The signals would be expected to be broad due to the quadrupolar nature of the ¹⁴N nucleus, but could distinguish between the nitrogen in the nitro groups and the nitrogens in the N=N(O) core.
While it is documented that NMR spectral data for this compound exists, the specific chemical shifts and coupling constants are not available in publicly accessible literature.
Mass Spectrometry for Molecular Structure Confirmation (ESI-MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 316.27 g/mol .
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula, C₁₄H₁₂N₄O₅. This technique is crucial for confirming that the synthesized compound has the correct atomic composition. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing the loss of fragments such as NO₂, methyl groups, or cleavage of the phenyl rings from the azoxy core.
Although the mass spectrum of this compound has been previously characterized, the detailed experimental data is not publicly available.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric NO₂ Stretch | ~1530-1550 |
| Symmetric NO₂ Stretch | ~1340-1360 |
| N=N Stretch (Azoxy) | ~1450-1490 |
| N-O Stretch (Azoxy) | ~1250-1320 |
| Aromatic C=C Stretch | ~1600, ~1475 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch (Methyl) | ~2950-2850 |
Data in the table is based on typical vibrational frequencies for these functional groups and does not represent experimentally measured values for this specific compound.
Detailed experimental FTIR data for this compound are not reported in the surveyed scientific literature.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong absorption in the UV-Vis range. The spectrum is characterized by the wavelength of maximum absorption (λmax).
| Technique | λmax (nm) |
| UV-Vis Absorption | 365 |
Research has identified a UV absorption maximum at 365 nm for this compound. This absorption is attributed to the π → π* electronic transitions within the extended conjugated system of the azoxybenzene (B3421426) core.
Crystallographic Studies and Solid-State Architecture
While spectroscopic methods provide data on molecular structure, X-ray crystallography offers a definitive view of the molecule's three-dimensional geometry and its arrangement in the solid state.
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a crystalline solid. If a suitable single crystal of this compound were analyzed, this technique would yield precise data on:
Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-C, C-N, N=N, N-O) and the angles between them, confirming the connectivity and geometry of the phenyl rings, nitro groups, and the central azoxy bridge.
Molecular Conformation: The dihedral angles between the phenyl rings and the plane of the azoxy group, which would reveal whether the molecule is planar or twisted.
Crystal Packing: The arrangement of molecules within the crystal lattice, detailing any intermolecular interactions such as π-π stacking between the aromatic rings or hydrogen bonds, which govern the solid-state architecture.
A thorough search of publicly available scientific databases, including crystallographic databases, did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, experimental data on its specific molecular geometry and crystal packing remains unavailable.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H…O/π Interactions)
While specific crystallographic studies for this compound were not detailed in the provided search results, the analysis of closely related nitrophenyl and diazene derivatives allows for a comprehensive understanding of the expected supramolecular interactions. The architecture of crystals containing nitro and aromatic functionalities is often governed by a combination of hydrogen bonds, π-π stacking, and other weak interactions.
Hydrogen Bonding: In structures containing nitro groups, weak C—H⋯O hydrogen bonds are common and play a significant role in stabilizing the crystal packing. nih.gov For instance, in the crystal structure of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, the crystal packing is stabilized by intermolecular hydrogen bonds. In another example, (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene, a C—H⋯O hydrogen bond links molecules into chains. nih.gov These interactions involve a hydrogen atom from a C-H group interacting with an oxygen atom of a nitro group on an adjacent molecule.
π-π Stacking and C-H…π Interactions: Aromatic rings in molecules like this compound are prone to π-π stacking interactions. These interactions are observed in related structures, such as an azobenzene (B91143) derivative where π(arene)····π(arene) interactions contribute to a 2D zigzag framework. bohrium.com In some cases, these interactions can be face-to-face. nih.gov Furthermore, C—H⋯π interactions, where a hydrogen atom from a methyl or aromatic C-H group interacts with the π-system of a phenyl ring, are also crucial for crystal cohesion. bohrium.com
The following table summarizes typical supramolecular interactions observed in related nitrophenyl compounds.
| Interaction Type | Donor | Acceptor | Typical Geometry/Distance | Reference |
| Hydrogen Bond | C—H | O (nitro group) | Forms chains or frameworks | nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Face-to-face or offset stacking | bohrium.comnih.gov |
| C-H…π Interaction | C—H (methyl/aryl) | π-system of Phenyl Ring | Contributes to layer formation | bohrium.com |
Hirshfeld Surface Analysis and Interaction Energy Calculations
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmatec-conferences.org By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds. nih.gov
This analysis can be broken down into contributions from different types of atomic contacts using 2D fingerprint plots. For compounds containing nitro and phenyl groups, the most significant contributions to the crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov
While a specific Hirshfeld analysis for this compound is not available, data from analogous compounds provide insight into the expected distribution of these interactions.
| Compound/System | H···H Contacts | O···H / H···O Contacts | C···H / H···C Contacts | Reference |
| 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione | 24% | 37.1% | 22.6% | |
| 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one | 54.7% | - | - | |
| 4,4'-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) | Most significant | Second most significant | Third most significant |
Interaction energy calculations, often performed using computational chemistry software, complement the Hirshfeld analysis by quantifying the energetic stability provided by these non-covalent interactions, further elucidating the forces that govern the crystal's supramolecular architecture. mdpi.com
Isomerism and Tautomerism
The structural complexity of this compound extends to the potential for different isomeric forms, including stereoisomerism at the diazene oxide core and tautomerism in related chemical systems.
(Z)/(E) Stereoisomerism and Interconversion Kinetics
The diazene oxide (azoxy) group, like the related azo group, is subject to geometric isomerism due to the restricted rotation around the N=N double bond. This results in two stereoisomers: (Z) (historically cis) and (E) (historically trans). acs.orgstudymind.co.uk The (E)-isomer, where the substituent groups are on opposite sides of the N=N bond, is generally the more thermodynamically stable form. chemrxiv.org
The interconversion between these isomers can be induced both photochemically and thermally. acs.org Irradiation with light of an appropriate wavelength can convert the stable (E)-isomer to the metastable (Z)-isomer. acs.orgresearchgate.net The reverse process, from (Z) back to (E), can occur either through irradiation or via thermal relaxation in the ground state. chemrxiv.orgresearchgate.net
Kinetic studies on the parent compound, azoxybenzene, provide valuable data on the energetics of this process. The thermal isomerization from cis to trans azoxybenzene is a first-order reaction with a significant activation energy, which is influenced by the solvent polarity. acs.org
| Process | Solvent | Activation Energy (Ea) | Quantum Yield (Φ) | Reference |
| Thermal cis → trans Isomerization | 95% Ethanol (B145695) | 25 kcal/mol | - | acs.org |
| Thermal cis → trans Isomerization | Heptane | 19 kcal/mol | - | acs.org |
| Photochemical trans → cis Isomerization | Heptane or Ethanol | - | 0.11 | acs.org |
| Photochemical cis → trans Isomerization | Heptane or Ethanol | - | 0.60 | acs.org |
The presence of substituents on the phenyl rings, as in this compound, would be expected to modulate these kinetic and thermodynamic parameters.
Solvent-Dependent Tautomeric Equilibria in Related Systems (e.g., Keto-Enol Tautomerism, Benzofuroxan Tautomerism)
Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While this compound itself does not exhibit common tautomeric forms, examining related systems provides context for this phenomenon in nitro-substituted aromatic compounds.
Keto-Enol Tautomerism: This is a fundamental type of tautomerism where an equilibrium exists between a keto form (containing a C=O bond) and an enol form (a C=C bond with an adjacent OH group). researchgate.net The position of this equilibrium is highly sensitive to the solvent. bohrium.com Polar solvents can form intermolecular hydrogen bonds with the solute, which often favors and stabilizes the keto tautomer. bohrium.com Conversely, nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. bohrium.com This equilibrium is a critical aspect in the chemistry of many nitrophenyl compounds that also contain carbonyl functionalities. researchgate.net
Benzofuroxan Tautomerism: Benzofuroxans, which are bicyclic nitro-aromatic heterocycles, exhibit a unique form of tautomerism. This involves an equilibrium between the N-1-oxide and N-3-oxide forms. researchgate.net This tautomerization is a fast equilibrating system at room temperature. researchgate.net The direction of the equilibrium and its interplay with other potential rearrangements, such as the Boulton-Katritzky rearrangement, can be dependent on both the solvent and the nature of other substituents on the aromatic ring. researchgate.net This serves as a pertinent example of tautomeric equilibria in complex nitro-substituted heterocyclic systems related to the building blocks of the title compound.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as Synthetic Intermediates in Complex Molecule Construction
The diazene (B1210634) 1-oxide functional group is a valuable building block in fine organic synthesis due to its inherent reactivity. ontosight.aimdpi.com Bis(4-methyl-3-nitrophenyl)diazene 1-oxide serves as a key intermediate for constructing more complex molecular entities. The presence of multiple reactive sites—the nitro groups, the aromatic rings, and the central azoxy bridge—allows for a variety of chemical transformations.
Researchers have demonstrated that the azoxy moiety can be a precursor for synthesizing analogs of bioactive compounds. mdpi.com For example, azoxybenzenes containing specific functional groups are used as starting materials for compounds analogous to natural azoxymycins. mdpi.com The transformation of this compound can proceed through several pathways:
Reduction of Nitro Groups: The two nitro groups are susceptible to reduction, which can be selectively carried out to yield amino or other nitrogen-containing functionalities. This transformation opens pathways to a wide range of derivatives, including diamines, which are themselves crucial precursors for polymers, dyes, and pharmaceutical agents.
Modification of the Azoxy Bridge: The N=N(O) bond can be cleaved or transformed under specific reductive or oxidative conditions, allowing the two aromatic rings to be separated or incorporated into different heterocyclic systems.
Electrophilic Aromatic Substitution: The phenyl rings, activated or deactivated by the existing substituents, can undergo further functionalization, enabling the introduction of additional groups to tailor the molecule's properties.
The strategic manipulation of these reactive sites allows chemists to utilize this compound as a scaffold for assembling complex target molecules with potential applications in medicinal chemistry and materials science. ontosight.ai
Exploration in Liquid Crystalline Systems
Azoxybenzenes, the parent class of compounds to which this compound belongs, are well-known for their liquid crystalline properties. mdpi.comresearchgate.net The rigid, rod-like structure of the azoxybenzene (B3421426) core is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.
The potential for this compound to exhibit liquid crystalline behavior is rooted in its molecular architecture:
Rigid Core: The central phenyl-N=N(O)-phenyl unit provides the structural rigidity necessary for molecules to align directionally.
Anisotropic Shape: The elongated shape of the molecule is a key factor in promoting the formation of liquid crystal phases.
While the specific liquid crystalline properties of this compound are not extensively documented, studies on analogous compounds provide strong evidence for this potential application. The type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the nature and position of substituents on the phenyl rings. For instance, the introduction of alkoxy chains to diazabutadiene complexes, which share structural similarities, has been shown to induce nematic and smectic phases. The presence of methyl and nitro groups in this compound would influence intermolecular interactions, such as dipole-dipole forces and pi-pi stacking, thereby affecting its mesomorphic behavior.
Contribution to Catalytic System Development
The application of this compound in catalytic systems is not a well-established field. A comprehensive search of scientific literature reveals that diazene 1-oxide compounds are more commonly the products of catalytic reactions rather than the catalysts themselves. The synthesis of azoxy compounds is an active area of catalysis research, with numerous methods developed for their efficient production. researchgate.net These methods include:
Catalytic oxidation of anilines: Transition metal catalysts, including copper-based nanoparticles and metal oxides, are used to selectively oxidize anilines to azoxybenzenes using oxidants like hydrogen peroxide. researchgate.netacs.org
Catalytic reduction of nitroarenes: The selective reduction of nitroaromatic compounds can yield azoxy derivatives, often as an intermediate step towards azo compounds or amines. researchgate.netresearchgate.net
While the compound itself is not reported to have catalytic activity, its functional groups could potentially be used to anchor metal centers, forming a metal-organic catalyst. The nitro groups or amino groups (after reduction) could serve as coordination sites for catalytically active metals. However, this remains a speculative application that requires dedicated research and development.
Ligand Design for Coordination Chemistry
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The design of ligands is crucial as their electronic and steric properties dictate the geometry, stability, and reactivity of the resulting metal complexes. This compound possesses several features that make it a potential candidate for ligand design.
The nitrogen and oxygen atoms of the azoxy group, as well as the oxygen atoms of the nitro groups, have lone pairs of electrons that can be donated to a metal center, allowing the molecule to act as a ligand. The presence of multiple potential coordination sites suggests that it could function as a multidentate ligand, potentially forming stable chelate rings with a metal ion.
While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the broader class of azoxybenzene derivatives has been shown to form coordination compounds. For instance, azoxybenzenes can act as ligands for transition metals, leading to the formation of organometallic complexes. The coordination can occur through the nitrogen or oxygen atoms of the azoxy group. The electronic properties of the phenyl rings, influenced by substituents such as the nitro and methyl groups in the case of this compound, would play a significant role in modulating the electron-donating ability of the ligand and thus the properties of the resulting metal complex.
The nitro groups, being strongly electron-withdrawing, would decrease the electron density on the phenyl rings and potentially influence the coordination behavior of the azoxy moiety. This electronic tuning can be a valuable tool in the design of catalysts where the electronic environment of the metal center is critical for its catalytic activity.
Table 1: Potential Coordination Sites and Their Characteristics in this compound
| Potential Coordination Site | Description | Potential Role in Coordination |
| Azoxy Group (-N=N(O)-) | The nitrogen and oxygen atoms possess lone pairs of electrons. | Can coordinate to a metal center, potentially acting as a bidentate or bridging ligand. |
| Nitro Group (-NO2) | The oxygen atoms have lone pairs of electrons. | Can participate in coordination, although typically weaker than the azoxy group. May influence the overall electronic properties of the ligand. |
Intermediates in Catalytic Reaction Cycles (e.g., reductive coupling)
In catalytic chemistry, intermediates are transient species formed during a reaction that are subsequently converted into the final product. Understanding the nature of these intermediates is key to elucidating reaction mechanisms and optimizing catalytic systems. This compound is intrinsically linked to catalytic cycles, particularly those involving the reduction of nitroaromatic compounds.
The synthesis of azoxybenzenes, including this compound, is often achieved through the reductive coupling of the corresponding nitroaromatic precursors. ontosight.ai This process can be mediated by various catalysts and reducing agents. In these reactions, the azoxy compound itself can be considered an intermediate on the pathway to further reduced products such as azo compounds and anilines.
For example, the catalytic hydrogenation of nitroarenes can proceed through a series of steps where the nitro group is progressively reduced. A plausible reaction pathway involves the formation of a nitroso intermediate, which can then couple with a hydroxylamine (B1172632) intermediate (also derived from the reduction of the nitro compound) to form the azoxy compound. This azoxy intermediate can then be further reduced to the corresponding azo compound and subsequently to the amine.
The specific conditions of the catalytic reaction, such as the nature of the catalyst, the solvent, and the hydrogen source, can influence the selectivity towards a particular product. By carefully controlling these parameters, it is possible to isolate the azoxy compound as the major product. This highlights the role of this compound as a key intermediate that can be either a target product or a stepping stone to other valuable nitrogen-containing compounds.
Table 2: Generalized Reductive Coupling Pathway of Nitroaromatics
| Step | Reactant(s) | Intermediate(s) | Product |
| 1 | Nitroaromatic | Nitrosoaromatic, Hydroxylamine | Azoxyaromatic |
| 2 | Azoxyaromatic | - | Azoaromatic |
| 3 | Azoaromatic | Hydrazoaromatic | Aminoaromatic (Aniline) |
The study of such catalytic cycles is crucial for the development of selective and efficient methods for the synthesis of a wide range of aromatic nitrogen compounds, which are important building blocks in the pharmaceutical and dye industries. The isolation and characterization of intermediates like this compound provide valuable insights into the mechanisms of these complex transformations.
Future Research Directions and Perspectives in Bis 4 Methyl 3 Nitrophenyl Diazene 1 Oxide Chemistry
Development of Novel and Sustainable Synthetic Pathways
While traditional methods for synthesizing azoxy compounds exist, future research will undoubtedly focus on the development of more sustainable and efficient pathways to Bis(4-methyl-3-nitrophenyl)diazene 1-oxide. Current methodologies often rely on harsh reagents and produce significant waste. The exploration of greener alternatives is crucial for both laboratory-scale synthesis and potential industrial applications.
Emerging sustainable synthetic strategies for azoxy compounds that could be adapted for the target molecule include:
Electrochemical Synthesis: This technique offers a green and highly controllable method for the reduction of nitroarenes. By carefully tuning the electrode potential, the selective formation of azoxy compounds from their corresponding nitro precursors can be achieved with high yields. This method avoids the use of stoichiometric chemical reductants, minimizing waste.
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The development of photocatalytic systems for the selective reduction of 4-methyl-3-nitroaniline (B15663) or the oxidative coupling of corresponding amino and nitroso compounds could provide an environmentally benign route to this compound.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of azoxy compounds is a promising but less explored area. Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the azoxy linkage from readily available starting materials under mild, aqueous conditions.
Green Solvents and Catalysts: The replacement of traditional volatile organic solvents with greener alternatives like water or bio-based solvents, coupled with the use of reusable and non-toxic catalysts, will be a key aspect of developing sustainable synthetic protocols.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Electrochemical Synthesis | High selectivity, avoids chemical reductants, mild conditions. | Optimization of electrode materials and reaction conditions for high yield and purity. |
| Photocatalysis | Utilizes renewable light energy, mild reaction conditions. | Development of efficient and recyclable photocatalysts for the specific transformation. |
| Biocatalysis | High selectivity, environmentally friendly, operates in aqueous media. | Discovery and engineering of enzymes for azoxy bond formation. |
| Green Chemistry Principles | Reduced environmental impact, increased safety. | Exploration of water-based reactions and heterogeneous catalysis. |
Elucidation of Underexplored Reactivity Modes
The reactivity of this compound is largely governed by the interplay of the azoxy moiety and the activating/deactivating substituents on the aromatic rings. While some reactions of azoxy compounds are well-documented, several reactivity modes remain underexplored for this specific molecule.
The Wallach Rearrangement: This classic acid-catalyzed rearrangement of azoxybenzenes to hydroxyazobenzenes is a prime candidate for further investigation. For an unsymmetrically substituted azoxybenzene (B3421426) like 3-methyl-3'-nitro-azoxybenzene, the rearrangement has been shown to yield the corresponding 4'-hydroxyazo derivative. nih.govkpfu.ru A detailed study of the Wallach rearrangement of this compound could provide valuable insights into the regioselectivity of this reaction under various acidic conditions and potentially lead to the synthesis of novel azo dyes.
Photochemical Reactivity: Azoxyarenes are known to undergo various photochemical transformations. Future research could explore the photochemical behavior of this compound, including cis-trans isomerization, rearrangements, and cyclization reactions upon irradiation with light of different wavelengths. researchgate.net These studies could uncover new synthetic routes to complex heterocyclic systems.
Cycloaddition Reactions: The azoxy group can potentially participate in cycloaddition reactions, acting as a 1,3-dipole. Investigating the reactivity of this compound with various dipolarophiles could open up new avenues for the synthesis of novel five-membered heterocyclic compounds.
Radical Reactions: The influence of the nitro and methyl groups on the stability of radical intermediates derived from this compound is an area ripe for exploration. Studies on its behavior under radical-generating conditions could reveal novel C-H functionalization or fragmentation pathways.
Integration into Emerging Fields of Materials Science
The unique electronic and structural features of this compound make it a promising candidate for integration into various advanced materials. The presence of the polar azoxy bridge and the push-pull electronic nature endowed by the methyl and nitro substituents are particularly relevant.
Liquid Crystals: Azoxybenzenes are a well-known class of liquid crystalline materials. aip.org The specific substitution pattern of this compound could lead to the formation of novel mesophases with interesting electro-optical properties. Future work could involve the synthesis of a homologous series of related compounds to investigate the structure-property relationships and their potential in display technologies.
Nonlinear Optical (NLO) Materials: Molecules with a high degree of conjugation and a significant difference in ground- and excited-state dipole moments often exhibit large second- or third-order NLO properties. The donor-acceptor character of the substituted phenyl rings in this compound suggests its potential as a chromophore for NLO materials. kpfu.ru Research in this area would involve the measurement of its hyperpolarizability and its incorporation into polymeric matrices for applications in optical data storage and processing.
Polymer Science: The diazene (B1210634) oxide moiety can be incorporated into polymer backbones or as a pendant group to create materials with unique thermal, optical, or photoresponsive properties. Future studies could explore the polymerization of functionalized derivatives of this compound to develop novel polymers for specialized applications.
| Material Application | Key Molecular Features | Future Research Direction |
| Liquid Crystals | Anisotropic molecular shape, polarity. | Synthesis of analogues and investigation of mesophase behavior. |
| Nonlinear Optical Materials | Donor-acceptor substituents, conjugated π-system. | Measurement of NLO properties and incorporation into host-guest systems or polymers. |
| Advanced Polymers | Reactive functional groups, photo- and thermo-responsive azoxy core. | Synthesis of monomers and their polymerization to create novel functional materials. |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A comprehensive understanding of the structure-property relationships of this compound requires the application of advanced spectroscopic and computational techniques. While basic characterization is available, a deeper dive into its electronic and vibrational properties is warranted.
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are used for routine characterization, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, especially in the complex aromatic regions. Furthermore, ¹⁵N NMR spectroscopy could provide direct insight into the electronic environment of the nitrogen atoms in the azoxy bridge.
Vibrational Spectroscopy (FTIR and Raman): A detailed analysis of the FTIR and Raman spectra, supported by computational calculations, can provide a complete vibrational assignment of the molecule. This would allow for a better understanding of the influence of the substituents on the vibrational modes of the azoxy group and the aromatic rings.
UV-Vis Spectroscopy: A thorough investigation of the UV-Vis absorption spectrum in various solvents can provide information about the electronic transitions within the molecule. Time-dependent density functional theory (TD-DFT) calculations can be employed to assign the observed absorption bands to specific electronic excitations (e.g., n→π* and π→π* transitions).
Computational Chemistry: Density Functional Theory (DFT) and other high-level computational methods will be instrumental in predicting and understanding the properties of this compound. nih.govunibo.it These calculations can provide insights into its molecular geometry, electronic structure (HOMO-LUMO gap), dipole moment, polarizability, and vibrational frequencies. Furthermore, computational modeling can be used to predict its reactivity in various chemical reactions and to guide the design of new derivatives with tailored properties.
| Technique | Information Gained | Future Research Focus |
| Advanced NMR | Unambiguous structural elucidation, electronic environment of nitrogen atoms. | Application of 2D NMR and ¹⁵N NMR for complete spectral assignment. |
| FTIR/Raman | Vibrational modes of functional groups. | Detailed vibrational analysis coupled with DFT calculations. |
| UV-Vis | Electronic transitions. | Solvatochromism studies and TD-DFT calculations for spectral assignment. |
| Computational Chemistry | Geometry, electronic structure, reactivity, spectroscopic properties. | In-depth DFT studies to predict properties and guide experimental work. |
Contribution to Fundamental Chemical Principles
Beyond its potential applications, the study of this compound can contribute to a more profound understanding of fundamental chemical principles.
Substituent Effects: The symmetrical substitution pattern of this molecule provides an excellent platform to study the interplay of electron-donating (methyl) and electron-withdrawing (nitro) groups on the electronic properties and reactivity of the azoxy functional group. A systematic study of a series of related compounds with varying substituents could lead to a quantitative understanding of these effects.
Non-covalent Interactions: In the solid state, the molecule is likely to exhibit a range of non-covalent interactions, including π-π stacking and hydrogen bonding (if trace water is present or in co-crystals). Elucidating the crystal packing through X-ray diffraction and computational analysis can provide valuable information on how these weak interactions govern the supramolecular assembly.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Bis(4-methyl-3-nitrophenyl)diazene 1-oxide?
- Methodology: Optimize diazotization and coupling reactions using nitro-substituted aryl precursors. For example, refluxing aromatic hydrazides in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) under inert atmospheres improves yield . Post-reaction purification via recrystallization (water-ethanol mixtures) and vacuum distillation is critical to isolate the compound as a light-yellow powder (typical yield: ~65%) .
- Key Parameters: Monitor reaction progress using TLC or HPLC. Adjust nitro group positioning to avoid steric hindrance during coupling.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology:
- NMR: Analyze aromatic proton environments (δ 7.0–8.5 ppm) and nitro/methyl group splitting patterns .
- IR: Confirm diazene (N=N) stretches (~1450–1600 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) .
- XRD: Resolve ambiguities in isomerism (e.g., cis/trans configurations) via single-crystal diffraction .
Q. What crystallographic tools are essential for resolving the compound’s 3D structure?
- Methodology: Use SHELXL for refinement and SHELXT for automated space-group determination from single-crystal data. Key steps include:
- Inputting initial Laue group symmetry and elemental composition .
- Validating hydrogen bonding and π-π stacking interactions (e.g., C–H···O and nitro-phenyl overlaps) .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., bond lengths/angles) be resolved?
- Methodology: Cross-validate XRD-derived bond parameters with DFT calculations (e.g., B3LYP/6-311++G**). For example, discrepancies in N–N bond lengths (>1.25 Å experimentally vs. ~1.23 Å computationally) may arise from crystal packing effects .
- Resolution: Apply Hirshfeld surface analysis to quantify intermolecular forces influencing structural deviations .
Q. What strategies ensure the compound’s stability under varying experimental conditions?
- Methodology:
- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics) .
- Photostability: Conduct UV-vis exposure trials (λ = 254–365 nm) to assess nitro group degradation pathways .
- Solvent Compatibility: Test solubility in DMSO, DMF, and ethanol; avoid protic solvents that may protonate the diazene moiety .
Q. How can researchers address conflicting spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodology:
- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) to detect rotational barriers in the diazene group .
- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to distinguish overlapping signals in crowded regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
